An In-Depth Technical Guide to 3-(Benzylamino)oxolane-3-carboxylic acid: A Key Building Block for Targeted Protein Degradation
An In-Depth Technical Guide to 3-(Benzylamino)oxolane-3-carboxylic acid: A Key Building Block for Targeted Protein Degradation
Abstract
This technical guide provides a comprehensive overview of 3-(Benzylamino)oxolane-3-carboxylic acid, a heterocyclic, non-proteinogenic amino acid of significant interest in contemporary drug discovery. The document delineates its chemical structure, physicochemical properties, and a plausible synthetic route based on established organic chemistry principles. Furthermore, it offers a detailed analysis of its expected spectroscopic characteristics, crucial for its identification and quality control. The guide culminates in a discussion of its primary application as a versatile building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), highlighting its role in the rational design of novel therapeutics. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who are engaged in the design and synthesis of next-generation pharmaceuticals.
Introduction: The Emergence of Novel Scaffolds in Drug Discovery
The landscape of modern pharmacology is increasingly dominated by the pursuit of novel chemical entities that can address previously "undruggable" targets. In this context, non-proteinogenic amino acids with constrained cyclic scaffolds have garnered substantial attention.[1] These structures offer a unique combination of conformational rigidity and three-dimensional complexity, which can lead to enhanced target affinity, selectivity, and improved pharmacokinetic profiles. 3-(Benzylamino)oxolane-3-carboxylic acid, a molecule featuring a central tetrahydrofuran ring, represents a prime example of such a scaffold. Its classification as a "Protein Degrader Building Block" underscores its utility in the rapidly expanding field of targeted protein degradation, a revolutionary therapeutic modality that co-opts the cell's natural protein disposal machinery to eliminate disease-causing proteins.[2]
Molecular Structure and Physicochemical Properties
The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and inherent properties. These parameters govern its reactivity, solubility, and ultimately, its behavior in biological systems.
Chemical Structure
3-(Benzylamino)oxolane-3-carboxylic acid possesses a unique α,α-disubstituted amino acid architecture. The α-carbon is a quaternary center, part of a five-membered oxolane (tetrahydrofuran) ring, and is substituted with both a carboxylic acid and a benzylamino group.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₃ | |
| Molecular Weight | 221.25 g/mol | |
| CAS Number | 1340215-39-5 | ChemicalBook |
| IUPAC Name | 3-(benzylamino)oxolane-3-carboxylic acid | PubChem |
| SMILES | C1COCC1(C(=O)O)NCC2=CC=CC=C2 | PubChem |
| InChI Key | UZLSSCFGNVYENJ-UHFFFAOYSA-N | PubChem |
digraph "3-(Benzylamino)oxolane-3-carboxylic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0.5,1.0!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; O1 [label="O", pos="-2.0,0.0!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O2 [label="O", pos="2.5,-1.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O3 [label="OH", pos="3.5,0.0!", fontcolor="#202124"]; C1 [label="C", pos="0.0,0.0!"]; C2 [label="C", pos="-1.0,0.5!"]; C3 [label="C", pos="-1.0,-1.0!"]; C4 [label="C", pos="0.0,-1.5!"]; C5 [label="C", pos="1.5,0.5!"]; // Benzyl CH2 C6 [label="C", pos="2.5,-0.5!"]; // Carboxyl C C7 [label="C", pos="2.0,1.5!"]; // Benzene C1 C8 [label="C", pos="3.0,2.0!"]; C9 [label="C", pos="3.5,1.0!"]; C10 [label="C", pos="3.0,0.0!"]; C11 [label="C", pos="2.0, -0.5!"]; C12 [label="C", pos="1.5, 0.5!"];
// Edges for oxolane ring C1 -- C2; C2 -- O1; O1 -- C3; C3 -- C4; C4 -- C1;
// Edges for substituents C1 -- N1; C1 -- C6; N1 -- C5; C5 -- C7; C6 -- O2; C6 -- O3;
// Edges for benzene ring C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;
}
Caption: Chemical structure of 3-(Benzylamino)oxolane-3-carboxylic acid.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data, the following physicochemical properties are predicted based on the molecule's structure. These values are crucial for assessing its drug-likeness and suitability for various experimental conditions.
| Parameter | Predicted Value | Significance in Drug Discovery |
| pKa (acidic) | 2.0 - 3.0 | Influences solubility and charge state at physiological pH. |
| pKa (basic) | 8.5 - 9.5 | Affects ionization state and potential for salt formation. |
| logP | ~1.5 - 2.5 | A measure of lipophilicity, impacting membrane permeability and solubility. |
| Aqueous Solubility | Low to moderate | Critical for bioavailability and formulation development. |
The presence of both a carboxylic acid and an amino group makes 3-(Benzylamino)oxolane-3-carboxylic acid a zwitterionic compound. Its solubility is expected to be pH-dependent, with minimum solubility at its isoelectric point and higher solubility in acidic or basic solutions.[3] The predicted logP suggests a moderate lipophilicity, a desirable trait for oral bioavailability.
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 3-(Benzylamino)oxolane-3-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on similar transformations and should be optimized for specific laboratory conditions.
Step 1: Reductive Amination
-
To a solution of ethyl 3-oxooxolane-3-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added benzylamine (1.1 eq).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.
-
A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is added portion-wise to the reaction mixture.[4] The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of imines in the presence of esters.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ethyl 3-(benzylamino)oxolane-3-carboxylate.
Step 2: Saponification
-
The crude ester from the previous step is dissolved in a mixture of tetrahydrofuran (THF) and water.
-
An excess of lithium hydroxide (LiOH, 2-3 eq) is added, and the mixture is stirred at room temperature until the ester is fully hydrolyzed, as monitored by TLC or LC-MS.
-
The reaction mixture is then acidified to a pH of approximately 6-7 with a dilute acid (e.g., 1M HCl).
-
The product is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, 3-(Benzylamino)oxolane-3-carboxylic acid.
Step 3: Purification
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
The identity and purity of 3-(Benzylamino)oxolane-3-carboxylic acid can be confirmed using a combination of spectroscopic techniques. The following are the expected spectral features based on its chemical structure.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.4 | m | 5H | Aromatic protons of the benzyl group |
| ~ 4.0 - 4.2 | m | 2H | -O-CH₂- of the oxolane ring |
| ~ 3.8 | s | 2H | Benzylic -CH₂- |
| ~ 2.2 - 2.5 | m | 2H | -CH₂- adjacent to the quaternary carbon in the oxolane ring |
Note: The protons on the oxolane ring may exhibit complex splitting patterns due to their diastereotopic nature.
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175 - 180 | Carboxylic acid carbon (-COOH) |
| ~ 135 - 140 | Quaternary aromatic carbon of the benzyl group |
| ~ 127 - 130 | Aromatic CH carbons of the benzyl group |
| ~ 65 - 70 | -O-CH₂- of the oxolane ring |
| ~ 60 - 65 | Quaternary α-carbon |
| ~ 50 - 55 | Benzylic -CH₂- |
| ~ 35 - 40 | -CH₂- adjacent to the quaternary carbon in the oxolane ring |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500 - 3300 (broad) | O-H stretch | Carboxylic acid |
| ~ 3000 | N-H stretch | Secondary amine |
| 1680 - 1720 | C=O stretch | Carboxylic acid |
| 1550 - 1650 | N-H bend | Secondary amine |
| 1050 - 1150 | C-O stretch | Ether (oxolane ring) |
The IR spectrum is expected to show the characteristic broad O-H stretch of a carboxylic acid, often overlapping with the C-H stretches.[5]
Mass Spectrometry (MS)
In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to be detected in both positive and negative ion modes.
-
Positive Ion Mode: [M+H]⁺ at m/z 222.1
-
Negative Ion Mode: [M-H]⁻ at m/z 220.1
Common fragmentation patterns in tandem MS (MS/MS) would likely involve the loss of water (-18 Da) or carbon dioxide (-44 Da) from the carboxylic acid group, and cleavage of the benzyl group (m/z 91).[6][7]
Applications in Targeted Protein Degradation
The primary application of 3-(Benzylamino)oxolane-3-carboxylic acid is as a building block for the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][9]
Caption: General structure of a PROTAC, highlighting the role of linker building blocks.
The oxolane scaffold of 3-(Benzylamino)oxolane-3-carboxylic acid can be incorporated into the linker region of a PROTAC. The carboxylic acid and amino groups provide convenient handles for orthogonal chemical modifications, allowing for the attachment of the target protein ligand and the E3 ligase ligand. The cyclic nature of the oxolane ring can impart a degree of conformational constraint to the linker, which can be beneficial for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[][11] The benzyl group can also be a site for further functionalization or can be replaced with other substituents to modulate the physicochemical properties of the resulting PROTAC.
Conclusion
3-(Benzylamino)oxolane-3-carboxylic acid is a valuable and versatile building block for modern drug discovery, particularly in the burgeoning field of targeted protein degradation. Its unique α,α-disubstituted cyclic amino acid structure provides a rigid scaffold that can be readily incorporated into the linkers of PROTACs. While experimental data on this specific molecule is limited, its synthesis and characterization can be reliably approached through established chemical principles. As the demand for novel therapeutic modalities continues to grow, the importance of specialized building blocks like 3-(Benzylamino)oxolane-3-carboxylic acid in enabling the design and synthesis of innovative drugs is set to increase significantly.
References
-
Borges, C. R., & Glish, G. L. (1999). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry, 10(10), 959-970. [Link]
-
Gao, J., Li, Y., & Li, H. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(11), 1597-1606. [Link]
-
PubChem. (n.d.). 3-(benzylamino)oxolane-3-carboxylic acid hydrochloride. National Center for Biotechnology Information. [Link]
-
MolecularCloud. (2023). What Are Cyclic Amino Acids and Their Applications? [Link]
-
NIST. (n.d.). Alanine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
- Toniolo, C., & Benedetti, E. (1991). The polypeptide 3(10)-helix. Trends in biochemical sciences, 16(9), 350-353.
-
Zhang, H., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 64(19), 14099-14125. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A New, General, and Convenient Procedure. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Hughes, D. L. (2011). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
-
Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. [Link]
-
Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. AAPS PharmSci, 3(2), E10. [Link]
-
WIPO. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. WO/2008/080891. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Organic Process Research & Development, 10(5), 971-1031.
-
Schär, T., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1126-1133. [Link]
- Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
-
Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
-
PubChem. (n.d.). 3-(Hexanoylamino)oxolane-3-carboxylic acid. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work. [Link]
- Shalaeva, M., et al. (2008). Measurement of thermodynamic solubility and its use in the prediction of intestinal absorption. Journal of pharmaceutical sciences, 97(9), 3748-3765.
- Hughes, S. J., et al. (2020). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Journal of Medicinal Chemistry, 63(19), 10729-10745.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 3-(benzylamino)oxolane-3-carboxylic acid hydrochloride (C12H15NO3) [pubchemlite.lcsb.uni.lu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]




